molecular formula C19H24N2O5S2 B215449 N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B215449
M. Wt: 424.5 g/mol
InChI Key: BTSHAINNKYGJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzylsulfonyl and butylsulfamoyl groups attached to a phenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with an appropriate amine to form the benzylsulfonyl intermediate. This intermediate is then reacted with 4-(butylsulfamoyl)phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)furan
  • 2-(benzylsulfonyl)ethanamine
  • 2-(benzylsulfonyl)acetophenone
  • 2-(benzylsulfanyl)benzonitrile

Uniqueness

Compared to similar compounds, N-[4-(BUTYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific combination of benzylsulfonyl and butylsulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(butylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H24N2O5S2/c1-2-3-13-20-28(25,26)18-11-9-17(10-12-18)21-19(22)15-27(23,24)14-16-7-5-4-6-8-16/h4-12,20H,2-3,13-15H2,1H3,(H,21,22)

InChI Key

BTSHAINNKYGJFT-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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